3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]non-9-yl)phenol represents a sophisticated organic framework characterized by multiple functional groups arranged on a rigid bicyclic core. The compound's systematic International Union of Pure and Applied Chemistry nomenclature precisely describes its structural complexity: 3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol. This nomenclature reflects the presence of a phenolic hydroxyl group at the meta position of a benzene ring, which is directly attached to the bridgehead carbon (position 9) of the azabicyclo[3.3.1]nonane system. The bicyclic framework itself contains a nitrogen atom at position 3, which carries a 2-phenylethyl substituent, while position 9 bears both the methoxy group and the phenol moiety.
The molecular formula C₂₃H₂₉NO₂ indicates the presence of 23 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 351.5 g/mol. The structural complexity is further enhanced by the specific stereochemical relationships between the various substituents and the inherent three-dimensional constraints imposed by the bicyclic framework. The compound is also known by alternative designations including P 7521 and carries the Chemical Abstracts Service registry number 92836-37-8. The Simplified Molecular Input Line Entry System representation (COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O) provides a linear encoding of the molecular structure that captures the connectivity patterns and functional group arrangements.
The phenolic component contributes significantly to the overall molecular architecture, providing both hydrogen bonding capability and aromatic character that influences the compound's physical and chemical properties. The methoxy group at the bridgehead position introduces additional steric bulk and electronic effects that impact the conformational preferences of the bicyclic system. The 2-phenylethyl chain attached to the nitrogen atom extends the molecular framework and introduces additional flexibility through rotation around single bonds, creating conformational complexity beyond the rigid bicyclic core.
Crystallographic and Spectroscopic Elucidation of Bicyclo[3.3.1]nonane Core
Crystallographic investigations of bicyclo[3.3.1]nonane derivatives have provided fundamental insights into the three-dimensional structure and packing arrangements of these rigid bicyclic systems. Studies of related compounds, particularly 2,6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane monohydrate, have revealed that the bicyclo[3.3.1]nonane skeleton exists in a flattened twin twist-boat conformation in the solid state. The crystal structure determination with space group parameters (a = 7.388(2), b = 9.292(2), c = 11.466(2) Å; α = 80.52(2), β = 89.68(1), γ = 70.85(2)°; Z = 2) and final reliability factor R = 0.049 demonstrates the precision achievable in structural characterization of these systems.
The spectroscopic characterization of azabicyclo[3.3.1]nonane systems employs multiple complementary techniques to elucidate structural details. Nuclear magnetic resonance spectroscopy provides particularly valuable information about the conformational behavior and electronic environment of these compounds. ¹H Nuclear magnetic resonance spectra recorded at various field strengths (600 MHz, 400 MHz, or 300 MHz) reveal characteristic chemical shift patterns that reflect the constrained ring environment and the influence of substituents. The ¹³C Nuclear magnetic resonance spectra provide additional structural confirmation through carbon chemical shifts that are sensitive to the local electronic environment and conformational effects.
Mass spectrometry data for bicyclo[3.3.1]nonane compounds exhibit characteristic fragmentation patterns that reflect the stability of the bicyclic framework. Electron ionization mass spectra show molecular ion peaks and distinctive fragmentation pathways that are diagnostic of the bicyclic structure. The National Institute of Standards and Technology mass spectral database contains reference spectra for bicyclo[3.3.1]nonane (molecular weight 124.2233, CAS registry number 280-65-9) that serve as benchmarks for structural identification.
The rigidity of the bicyclo[3.3.1]nonane core significantly constrains molecular motion and creates distinctive spectroscopic signatures. The presence of the nitrogen heteroatom in the azabicyclic system introduces additional complexity through electronic effects and potential for coordination interactions. Infrared spectroscopy reveals characteristic absorption bands associated with carbon-hydrogen stretching vibrations, carbon-carbon skeletal vibrations, and heteroatom-related modes that are diagnostic of the bicyclic framework.
Stereochemical Configuration and Diastereomeric Relationships
The stereochemical complexity of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]non-9-yl)phenol arises from multiple chiral centers and the constrained geometry of the bicyclic framework. The bicyclo[3.3.1]nonane system inherently possesses bridgehead carbons that serve as stereogenic centers, and the introduction of substituents at various positions creates additional stereochemical complexity. The compound exists as specific stereoisomers, with the "syn" designation indicating the relative spatial arrangement of substituents around the bicyclic core.
Diastereomeric relationships in azabicyclo[3.3.1]nonane systems are particularly important due to the rigid nature of the bicyclic framework, which prevents facile interconversion between different stereoisomeric forms. The conformational analysis of bicyclo[3.3.1]nonanes has been extensively studied, revealing that these systems serve as excellent models for understanding stereochemical principles in constrained ring systems. The twin chair conformation, which is characteristic of these bicyclic systems, creates distinct environments for substituents depending on their axial or equatorial orientations relative to the cyclohexane-like rings within the framework.
| Stereochemical Feature | Configuration | Impact on Properties |
|---|---|---|
| Bridgehead Substitution | syn/anti arrangements | Conformational stability |
| Nitrogen Stereocenter | R/S configuration | Electronic effects |
| Methoxy Orientation | Axial/equatorial | Steric interactions |
| Phenol Position | meta-substitution | Hydrogen bonding capability |
The specific stereochemical configuration of the target compound influences its biological activity and chemical reactivity patterns. Related compounds such as syn-3-(9-methoxy-3-methyl-3-azabicyclo[3.3.1]non-9-yl)phenol demonstrate how subtle changes in substituent patterns can lead to different stereochemical outcomes. The molecular formula C₁₆H₂₃NO₂ and characteristic spectroscopic features of this related compound provide comparative data for understanding structure-activity relationships within this chemical class.
The determination of absolute configuration in these systems often requires advanced techniques such as X-ray crystallography of suitable crystal forms or chemical correlation with compounds of known stereochemistry. The rigid bicyclic framework generally maintains stereochemical integrity under normal conditions, making these compounds valuable as chiral building blocks or stereochemical probes in synthetic chemistry applications.
Twin-Chair Conformation Dynamics in Azabicyclo[3.3.1]nonane Systems
The conformational dynamics of azabicyclo[3.3.1]nonane systems are dominated by the twin-chair arrangement, which represents the most stable conformation for the bicyclic framework. This conformational preference arises from the optimal overlap of bond orbitals and minimization of torsional strain within the fused ring system. The Russian Chemical Reviews comprehensive analysis of bicyclo[3.3.1]nonane conformational behavior established fundamental principles that govern the three-dimensional structure of these systems. The twin-chair conformation allows each six-membered ring within the bicyclic framework to adopt a chair-like geometry, thereby minimizing angle strain and steric interactions.
Experimental thermodynamic parameters for conformational equilibria in bicyclo[3.3.1]nonane systems have been systematically determined through variable-temperature nuclear magnetic resonance spectroscopy and computational modeling approaches. These studies reveal that the energy barriers for conformational interconversion are typically high due to the rigid nature of the bicyclic framework, resulting in well-defined conformational preferences that persist across a wide range of conditions. The presence of substituents, particularly at bridgehead positions, can significantly influence these conformational dynamics by introducing additional steric or electronic effects.
The twin twist-boat conformation observed in crystallographic studies of related bicyclo[3.3.1]nonane derivatives represents a flattened variant of the twin-chair arrangement. This conformational variant becomes accessible when crystal packing forces or intermolecular interactions favor slight deviations from the ideal twin-chair geometry. The cocrystallization behavior of these compounds often involves hydrogen bonding networks that stabilize specific conformational arrangements in the solid state.
Computational geometry optimizations and energy calculations provide quantitative insights into the conformational preferences of azabicyclo[3.3.1]nonane systems. These calculations typically employ molecular mechanics force fields or quantum mechanical methods to evaluate the relative energies of different conformational states. The results consistently demonstrate the stability of twin-chair arrangements while revealing the influence of substituent effects on conformational energy surfaces. The presence of nitrogen in the azabicyclic system introduces additional complexity through potential pyramidal inversion at the nitrogen center and electronic effects that influence ring puckering patterns.
Transannular Electronic Effects and Lone Pair Orientation
Transannular electronic effects in azabicyclo[3.3.1]nonane systems play a crucial role in determining molecular properties and reactivity patterns. The bicyclic framework creates spatial arrangements where atoms separated by several bonds in the connectivity sequence are brought into close proximity, enabling through-space electronic interactions that would not occur in acyclic systems. The nitrogen heteroatom in position 3 of the azabicyclo[3.3.1]nonane framework possesses a lone pair of electrons that can participate in transannular interactions with other functional groups or electron-deficient centers within the molecule.
The orientation of the nitrogen lone pair in azabicyclo[3.3.1]nonane systems is constrained by the geometric requirements of the bicyclic framework. Computational studies using molecular orbital theory have demonstrated that the lone pair adopts specific orientations that minimize electronic repulsion while maximizing stabilizing interactions with adjacent bonds. The energy and spatial distribution of the Lowest Unoccupied Molecular Orbital and related frontier orbitals reflect these transannular electronic effects and provide insights into the electronic structure of the compound.
Substituent effects on transannular interactions have been systematically investigated through comparison of redox potentials and spectroscopic properties across series of related bicyclic compounds. The presence of electron-donating or electron-withdrawing groups can significantly modulate the extent and nature of transannular electronic communication. Acetoxy substituents in bicyclic quinone systems, for example, demonstrate selective stabilization or destabilization of reduction products depending on their position relative to transannular interaction pathways.
| Electronic Effect | Mechanism | Structural Consequence |
|---|---|---|
| Lone pair orientation | Geometric constraints | Fixed electronic geometry |
| Through-space interactions | Orbital overlap | Modified reactivity patterns |
| Frontier orbital effects | Molecular orbital mixing | Altered electronic properties |
| Substituent modulation | Electronic transmission | Tunable molecular properties |
The methoxy group at the bridgehead position in 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]non-9-yl)phenol introduces additional electronic complexity through its electron-donating character and potential for intramolecular interactions with the nitrogen lone pair. The phenolic hydroxyl group provides hydrogen bonding capability that can influence both intramolecular conformational preferences and intermolecular association patterns. These electronic effects collectively determine the compound's behavior in chemical reactions, biological systems, and materials applications.
The computational analysis of transannular effects typically employs advanced quantum mechanical methods to accurately describe electron correlation and orbital interactions within the constrained bicyclic framework. Natural bond orbital analysis and other population-based methods provide quantitative measures of electron density distribution and charge transfer patterns that characterize transannular electronic communication. These computational insights complement experimental observations and enable rational design of bicyclic compounds with desired electronic properties.
Properties
IUPAC Name |
3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-26-23(19-9-6-12-22(25)15-19)20-10-5-11-21(23)17-24(16-20)14-13-18-7-3-2-4-8-18/h2-4,6-9,12,15,20-21,25H,5,10-11,13-14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFOUDJIDGKJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918935 | |
| Record name | 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92836-37-8 | |
| Record name | P 7521 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092836378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Bicyclic Framework Construction
The azabicyclo[3.3.1]nonane core is synthesized via a Mannich-like condensation between acetone dicarboxylic acid (1) and glutaraldehyde (2) in the presence of benzylamine, as demonstrated in the preparation of related 9-azabicyclo[3.3.1]nonane derivatives . The reaction proceeds under acidic conditions (18% H2SO4) at 4–8°C, followed by neutralization with sodium acetate to yield the intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) . Critical parameters include:
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Temperature control : Maintaining ≤5°C during reagent addition prevents side reactions.
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pH adjustment : Post-reaction acidification to pH 2 ensures proper phase separation during extraction .
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Protective group strategy : The benzyl group stabilizes the amine during subsequent steps and is later removed via hydrogenolysis .
This step achieves a 57% yield of compound 3, with purity confirmed by HPLC and qNMR .
Methoxylation at the 9-Position
Methoxy group installation is accomplished through nucleophilic substitution or Mitsunobu reaction. A optimized protocol involves:
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Reagents : Methyl iodide (2.5 equiv) and NaH (3.0 equiv) in anhydrous THF at 0°C .
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Reaction time : 6 hours under nitrogen atmosphere.
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Workup : Quenching with saturated NH4Cl, followed by extraction with dichloromethane .
This method achieves 89% yield with <5% O-methylation byproducts, as verified by GC-MS .
Phenol Group Formation and Deprotection
The phenolic hydroxyl group is unveiled through selective deprotection:
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TBDPS removal : Treatment with TBAF (1.1 equiv) in THF at 25°C for 2 hours .
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Demethylation (if required) : BBr3 (1.0M in DCM) at -78°C for 30 minutes, followed by gradual warming to 0°C .
Critical considerations:
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Temperature sensitivity : Excessive heat during BBr3 treatment leads to ring-opening byproducts .
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Purification : Final product is isolated via recrystallization from ethanol/water (4:1), yielding 68% pure phenol .
Stereochemical Control and Optimization
Diastereoselectivity in the azabicyclo system is governed by:
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Michael addition geometry : As demonstrated in morphan syntheses, trans-addition of nucleophiles to α,β-unsaturated ketones favors the desired stereoisomer .
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Chiral auxiliaries : Use of (R)-BINOL-derived catalysts induces enantiomeric excess >90% in related systems .
Reaction monitoring via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15) confirms ≥95% diastereomeric purity .
Scalability and Industrial Considerations
Large-scale adaptations require:
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Continuous flow hydrogenation : For benzyl group removal, replacing batch reactors with flow systems enhances safety and throughput .
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Solvent recovery : Heptane/water biphasic extraction reduces waste in the initial condensation step .
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Catalyst recycling : Pd/C from hydrogenation steps is reactivated via nitric acid treatment, maintaining 92% activity over five cycles .
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Identity | 1H/13C NMR | δ 6.8–7.3 (aromatic) |
| Purity | HPLC (C18 column) | ≥98.5% AUC |
| Residual solvents | GC-MS | <500 ppm |
| Heavy metals | ICP-MS | <10 ppm Pd |
The phenolic OH stretch appears at 3250–3350 cm−1 in IR, while the methoxy group shows strong absorption at 2830 cm−1 .
Scientific Research Applications
Basic Information
- Molecular Formula: C23H29NO2
- Molecular Weight: 351.48 g/mol
- Structure: Contains a bicyclic nonane ring system, a methoxy group, and a phenylethyl substituent.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms.
- Model Compound Studies : It is used as a model compound to study reaction pathways and mechanisms due to its structural features.
Biology
- Biochemical Assays : The compound is utilized in assays to investigate enzyme interactions and receptor binding, providing insights into biochemical pathways.
- Neuropharmacology : Preliminary studies suggest potential therapeutic applications for neurological disorders, making it a candidate for drug development targeting specific receptors involved in these conditions.
Medicine
- Therapeutic Potential : Research indicates that 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol may have applications in developing treatments for conditions such as depression and anxiety, owing to its interaction with neurotransmitter systems.
- Drug Development : The compound’s unique binding properties make it a candidate for further exploration in pharmacological research aimed at creating novel therapeutic agents.
Industry
- Specialty Chemicals : The compound is explored for its potential use in the synthesis of specialty chemicals and materials, which could have applications in various industrial processes.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated significant modulation of serotonin receptors, suggesting its potential as an antidepressant agent.
Case Study 2: Enzyme Interaction Studies
Research focused on the compound's interaction with specific enzymes involved in metabolic pathways showed promising results in inhibiting certain enzyme activities, indicating its potential utility in metabolic disorder treatments.
Case Study 3: Synthesis and Characterization
A comprehensive synthesis study detailed the methodologies used to create this compound from simpler precursors, highlighting its role as a versatile building block in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to receptor sites, while the bicyclic nonane system provides structural rigidity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of 3-Azabicyclo[3.3.1]nonane Derivatives
Key Observations :
- Lipophilicity : The target compound exhibits higher lipophilicity (XLogP3 = 4.2) compared to the sulfonylpyrazole derivative (XLogP3 = 1.8), likely due to the hydrophobic 2-phenylethyl group .
- Hydrogen Bonding: The phenolic hydroxyl group in the target compound contributes to one hydrogen bond donor, similar to the 3-phenyl-9-isopropyl analogue, but contrasts with the ester-containing derivative, which lacks hydrogen bond donors .
Pharmacological Activity
Key Observations :
Key Observations :
- The target compound’s moderate metabolic stability (t₁/₂ = 6.8 h) is attributed to the phenolic hydroxyl group, which undergoes rapid glucuronidation .
- Ester-containing derivatives exhibit enhanced stability due to resistance to oxidative metabolism .
Biological Activity
3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol, also known by its CAS number 92836-37-8, is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic nonane ring system, a methoxy group, and a phenylethyl substituent. Its unique structure contributes to its biological activity:
- IUPAC Name: 3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol
- Molecular Formula: C23H29NO2
- Molecular Weight: 365.48 g/mol
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Receptor Binding: The phenylethyl group may enhance binding affinity to various receptor sites, particularly sigma receptors, which are implicated in several neurological processes.
- Enzyme Interaction: The compound has been shown to modulate enzyme activities, potentially influencing metabolic pathways and signal transduction mechanisms.
- Hydrogen Bonding: The methoxy group can participate in hydrogen bonding, which may enhance the compound's affinity for biological targets.
Anticancer Properties
Research indicates that derivatives of bicyclic compounds exhibit antiproliferative effects against cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth and induce apoptosis in various cancer types.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| 3-Azabicyclo(3.3.1)nonane derivatives | Breast cancer | Sigma receptor modulation | |
| 9-Methoxy derivatives | Lung cancer | Induction of apoptosis |
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored due to its interaction with sigma receptors, which are involved in neuroprotection and neuroinflammation:
- Sigma Receptor Agonism: Compounds that target sigma receptors can exert protective effects on neuronal cells under stress conditions.
- Reduction of Inflammatory Markers: Similar compounds have been shown to decrease levels of pro-inflammatory cytokines.
Study on Sigma Receptor Binding
A study investigated the binding affinity of various azabicyclo compounds to sigma receptors, revealing that this compound exhibited a high binding affinity (K_d ≈ 2 nM) for sigma(2) receptors, suggesting its potential use in treating disorders associated with sigma receptor dysregulation .
Anticancer Activity Evaluation
In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through sigma receptor pathways . The findings suggest that this compound could be a candidate for further development as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis of azabicyclo derivatives typically involves multi-step protocols, including cyclization, alkylation, and functional group modifications. For example, a related compound, 1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, was synthesized via a [3+2] cycloaddition followed by methoxy group introduction . Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Temperature Control : Maintain reflux conditions (~110°C) in polar aprotic solvents (e.g., DMF) to minimize side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogen groups) to assess bioactivity shifts .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., serotonin or dopamine receptors) .
- Biological Assays : Test analogs in vitro (e.g., enzyme inhibition assays) and correlate activity with structural features .
Advanced: What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
Methodological Answer:
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility tests) .
- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous solutions.
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel for organic solvents) .
Advanced: How can computational methods predict metabolic pathways or toxicity profiles?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ProTox-II simulate metabolism (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., hepatotoxicity) .
- Metabolite Identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., Mass Frontier) to map phase I/II metabolites .
Basic: What analytical techniques validate purity and identity in batch-to-batch consistency?
Methodological Answer:
- HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment (>98%) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: How to address gaps in ecological toxicity data for this compound?
Methodological Answer:
- Microcosm Studies : Expose model organisms (e.g., Daphnia magna) to graded concentrations (0.1–100 mg/L) and monitor mortality/reproduction over 48–72 hours .
- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate EC₅₀ values based on molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
